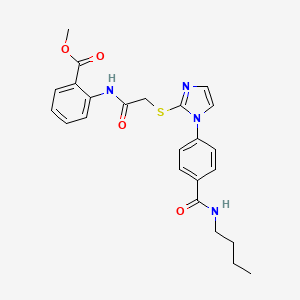

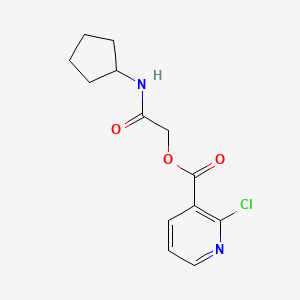

![molecular formula C11H11NO4 B2699065 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 148899-14-3](/img/structure/B2699065.png)

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is a chemical compound with the CAS Number: 64179-40-4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 5-nitrospiro[benzo[d][1,3]dioxole-2,1’-cyclohexane] .

Molecular Structure Analysis

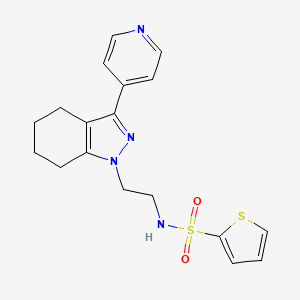

The molecular structure of 5-nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] contains a total of 29 bonds . These include 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds . The structure also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis

The chemical reactions of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide with nucleophiles have been studied . The reactions with aliphatic amines and sodium hydroxide resulted in the removal of one N-oxide oxygen atom and the formation of 4-alkylamino- or 4-hydroxy-substituted 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1-oxides . The title compound reacted with ammonia and methylamine in the presence of MnO2 with conservation of both N-oxide moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.24 .Applications De Recherche Scientifique

Novel Synthesis Methods

Research has delved into innovative synthesis techniques for compounds structurally related to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. For instance, the novel synthesis of 2H-3,1-benzoxazine derivatives through the reaction of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst, leading to the formation of nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine among others. These compounds were characterized using various spectroscopic techniques, suggesting a mechanism for these reactions (Li et al., 2006). Similarly, efficient synthesis approaches have been developed for spiro-cyclopentaneoxindoles with significant enantioselectivity, illustrating the broad applicability of these methods in generating structurally complex and diverse spiro compounds (Noole et al., 2013).

Chemical Transformations

Studies have also focused on the chemical transformations of nitrospiro compounds, revealing their versatility in organic synthesis. Research into 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide with electrophilic reagents, for example, highlighted the electrophilic substitution reactions leading to various bromo- and nitro-derivatives, demonstrating the reactivity and potential utility of these compounds in further synthetic applications (Samsonov et al., 2013). Such transformations underscore the potential of nitrospiro compounds in constructing complex molecular architectures.

Potential Biological Activities

While the focus here is on synthetic applications, it's worth noting that the broader family of nitroheterocyclic compounds, to which 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is related, exhibits significant biological activity. For instance, nitroheterocyclic drugs are explored for their broad-spectrum activity against various protozoan and bacterial infections, highlighting the therapeutic potential of these compounds (Raether & Hänel, 2003). Although the focus of your request excludes drug use and side effects, the underlying chemical properties contributing to these activities are rooted in the same structural features that facilitate their diverse synthetic applications.

Propriétés

IUPAC Name |

5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-12(14)8-3-4-9-10(7-8)16-11(15-9)5-1-2-6-11/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRQRXNOUOCURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

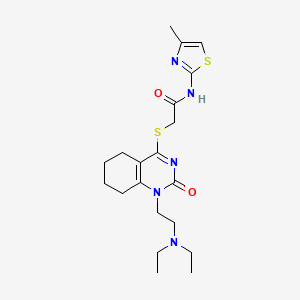

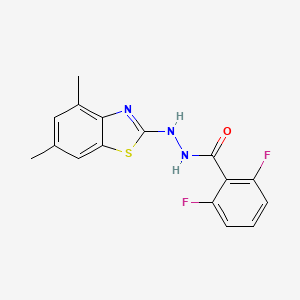

![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)

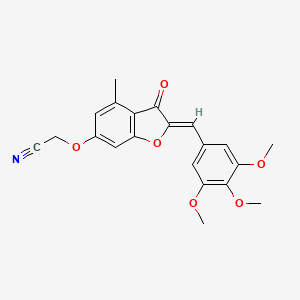

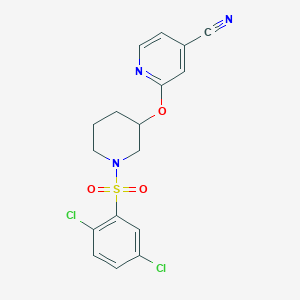

![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)

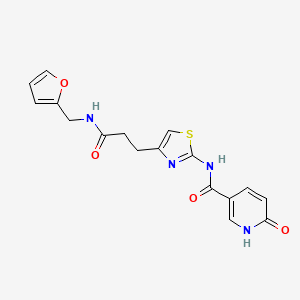

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)